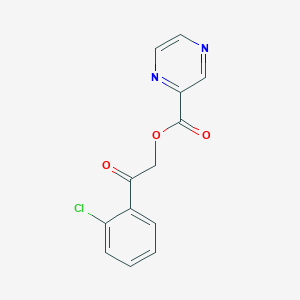
2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H10ClN3O3.
Mécanisme D'action
The exact mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to exhibit antiviral activity by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, this compound has been shown to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost compared to other chemical compounds.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate. One area of focus is the development of new drugs based on this compound. This compound has been found to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. Another area of focus is the synthesis of new organic compounds and materials based on this compound. This compound has been used as a building block for the synthesis of various organic compounds and materials, including liquid crystals and polymers, and further research in this area could lead to the development of new materials with unique properties.
Méthodes De Synthèse
2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with pyrazine-2-carboxylic acid in the presence of a base such as triethylamine. Another method involves the reaction of 2-chlorobenzoyl chloride with pyrazine-2-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound has been found to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. This compound has also been used as a building block for the synthesis of various organic compounds and materials, including liquid crystals and polymers.
Propriétés
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-4-2-1-3-9(10)12(17)8-19-13(18)11-7-15-5-6-16-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBDYAALJDIPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=NC=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

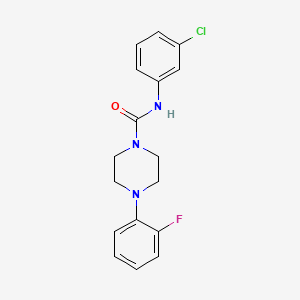
![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)
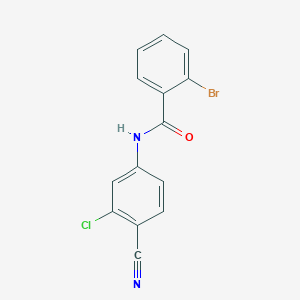
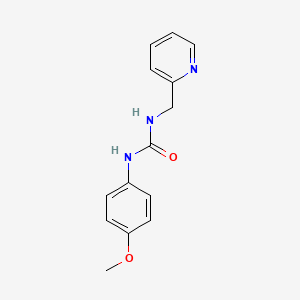
![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)


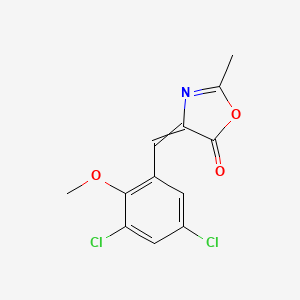

![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)
![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)
